Parconazole

Description

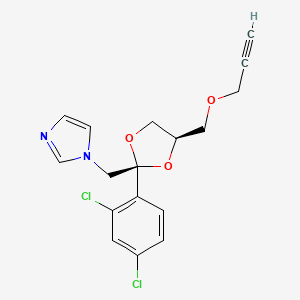

Structure

3D Structure

Properties

IUPAC Name |

1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19/h1,3-6,8,12,14H,7,9-11H2/t14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKACZZMDOWWGU-RHSMWYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016135 | |

| Record name | Parconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61400-59-7, 68685-54-1 | |

| Record name | Parconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061400597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(1)-1-((2-(2,4-Dichlorophenyl)-4-((prop-2-ynyloxy)methyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068685541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-(±)-1-[[2-(2,4-dichlorophenyl)-4-[(prop-2-ynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2Z19C8Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Parconazole's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parconazole is a broad-spectrum imidazole antifungal agent. Like other azoles, its primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[4][5] This guide provides a detailed technical overview of the core mechanism of action of this compound, including its molecular target, the biochemical consequences of its inhibitory action, and the mechanisms by which fungi can develop resistance.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic and, at higher concentrations, fungicidal activity of this compound stems from its potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme, encoded by the ERG11 gene, catalyzes a critical step in the conversion of lanosterol to ergosterol.[6]

The inhibition of CYP51 by this compound leads to a cascade of events detrimental to the fungal cell:

-

Depletion of Ergosterol: The primary consequence is the reduction of ergosterol levels in the fungal cell membrane. This compromises the structural integrity and fluidity of the membrane.[4]

-

Accumulation of Toxic Sterol Precursors: Inhibition of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterols, such as lanosterol.[6] These precursors are unable to be incorporated correctly into the membrane and their accumulation is toxic, further disrupting membrane function and the activity of membrane-bound enzymes.[6]

-

Altered Membrane Permeability: The altered sterol composition leads to increased permeability of the fungal cell membrane, resulting in the leakage of essential intracellular components and ultimately inhibiting fungal growth.[1][2][3]

The selectivity of this compound and other azoles for fungal cells is attributed to their higher affinity for the fungal CYP51 enzyme compared to the mammalian ortholog.[4]

Signaling Pathway of this compound Action

Caption: this compound inhibits CYP51, blocking ergosterol synthesis and leading to fungal cell death.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present representative data for the closely related and well-characterized broad-spectrum triazole antifungal, Posaconazole , to illustrate the typical potency and antifungal spectrum of such compounds.

Table 1: In Vitro Antifungal Activity of Posaconazole (MIC Values)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ≤0.008 - 2 | 0.03 | 0.06 |

| Candida glabrata | 0.03 - 4 | 0.25 | 1 |

| Candida parapsilosis | 0.015 - 1 | 0.12 | 0.25 |

| Candida tropicalis | 0.015 - 2 | 0.06 | 0.12 |

| Candida krusei | 0.06 - 2 | 0.25 | 0.5 |

| Aspergillus fumigatus | ≤0.03 - 2 | 0.12 | 0.25 |

| Aspergillus flavus | 0.06 - 2 | 0.25 | 0.5 |

| Aspergillus niger | 0.12 - 2 | 0.5 | 1 |

| Aspergillus terreus | 0.06 - 2 | 0.25 | 0.5 |

Data compiled from multiple sources for Posaconazole.[7][8][9][10]

Table 2: Enzyme Inhibition and Binding Affinity for Azole Antifungals

The 50% inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein. Lower values indicate tighter binding.

| Enzyme | Ligand | IC₅₀ (µM) | Kd (nM) |

| Trypanosoma cruzi CYP51 | Posaconazole | 0.048 | - |

| Candida albicans CYP51 | VT-1161 (Oteseconazole) | 1.4 - 1.6 | <39 |

| Cryptococcus neoformans CYP51 | VT-1129 (Quilseconazole) | 0.16 | ~11 |

| Aspergillus fumigatus CYP51B | VT-1598 | - | 13 |

Data for various azoles against different CYP51 orthologs, as specific data for this compound is unavailable.[5][6][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of azole antifungals like this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the standard method for determining the in vitro susceptibility of fungi to antifungal agents.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Methodology:

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well, assessed either visually or spectrophotometrically.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its molecular target.

Objective: To quantify the inhibition of purified fungal lanosterol 14α-demethylase by this compound.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant fungal lanosterol 14α-demethylase (CYP51) and its redox partner, cytochrome P450 reductase, are purified. The substrate, lanosterol (often radiolabeled), is prepared in a suitable buffer.[1]

-

Reaction Mixture: The purified enzyme, reductase, a lipid component (e.g., L-α-1,2-dilauroyl-sn-glycerophosphocholine), and a NADPH regenerating system are combined in a reaction buffer.[1] Serial dilutions of this compound are added to the reaction mixtures.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the lanosterol substrate and incubated at 37°C for a defined period.[1]

-

Extraction and Analysis: The reaction is stopped, and the sterols are extracted using an organic solvent (e.g., ethyl acetate). The extracted sterols are then separated and quantified using High-Performance Liquid Chromatography (HPLC).[1]

-

Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration by comparing the amount of product formed to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Mechanisms of Resistance

The development of resistance to azole antifungals, including this compound, is a significant clinical concern. The primary mechanisms of resistance involve alterations that either reduce the effective intracellular concentration of the drug or modify its target enzyme.[12]

-

Target Site Modification: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of this compound to its target, thereby decreasing its inhibitory effect.[12][13]

-

Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the CYP51 enzyme. This requires a higher intracellular concentration of this compound to achieve the same level of inhibition.[14]

-

Active Drug Efflux: Overexpression of efflux pump proteins, such as those belonging to the ATP-binding cassette (ABC) transporter and major facilitator superfamily (MFS), can actively transport this compound out of the fungal cell. This reduces the intracellular drug concentration below the effective inhibitory level.[12][14]

Caption: Key mechanisms leading to the development of resistance to azole antifungals.

Conclusion

This compound exerts its antifungal effect through the targeted inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. This action leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting growth. The efficacy of this compound can be compromised by the development of resistance, primarily through target site mutations, overexpression of the target enzyme, or active drug efflux. A thorough understanding of these mechanisms is essential for the continued development of novel antifungal strategies and for the effective clinical use of azole agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Principles of a New Protocol for Prediction of Azole Resistance in Candida albicans Infections on the Basis of ERG11 Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid detection of ERG11 polymorphism associated azole resistance in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1148. Activity of Posaconazole and Comparator Antifungal agents Tested Against Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 12. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Parconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parconazole is an azole antifungal agent characterized by a complex heterocyclic structure. This guide provides a detailed overview of its chemical properties, including its IUPAC name, CAS registry number, molecular formula, and weight. While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature or patent databases, this document outlines a plausible synthetic pathway based on established methodologies for analogous azole antifungals. The proposed synthesis involves a multi-step process commencing with the preparation of a key epoxide intermediate, followed by the introduction of the imidazole and propargyl ether moieties. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with a core 1,3-dioxolane ring system. The chemical identity of this compound is well-established and characterized by the following identifiers and properties.

| Property | Value | Source |

| IUPAC Name | 1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole | [1] |

| CAS Registry Number | 61400-59-7 | |

| Molecular Formula | C₁₇H₁₆Cl₂N₂O₃ | [1] |

| Molecular Weight | 367.23 g/mol | [1] |

| SMILES String | C#CCOC[C@@H]1CO--INVALID-LINK--(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | [1] |

The structure of this compound features a chiral 1,3-dioxolane ring, a dichlorophenyl group, an imidazole ring, and a propargyl ether side chain. The specific stereochemistry, (2S,4R), is crucial for its biological activity.

Proposed Synthesis of this compound

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, based on the known synthesis of structurally related azole antifungals, such as ketoconazole and itraconazole, a logical synthetic route can be proposed. The following multi-step synthesis represents a chemically sound approach to obtaining this compound.

Overview of the Synthetic Strategy

The proposed synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Key Intermediate: Preparation of a substituted 1,3-dioxolane derivative bearing the 2,4-dichlorophenyl group.

-

Introduction of the Imidazole Moiety: Attachment of the imidazole ring to the dioxolane core.

-

Formation of the Propargyl Ether: Addition of the propargyl ether side chain.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for the synthesis of related compounds. They should be adapted and optimized by qualified laboratory personnel.

Step 1: Synthesis of (2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol

-

Reaction Setup: To a solution of 2',4'-dichloro-2-bromoacetophenone (1.0 eq) in a suitable solvent such as toluene, add (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-carbonitrile

-

Reaction Setup: Dissolve the alcohol from the previous step (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a brominating agent such as phosphorus tribromide (PBr₃, 0.5 eq) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Carefully quench the reaction with ice-water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting bromo intermediate is often used in the next step without further purification.

Step 3: Synthesis of 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole

-

Reaction Setup: To a solution of the bromo intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add imidazole (1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the mixture at 80-100 °C and stir until the reaction is complete (monitor by TLC).

-

Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Step 4: Synthesis of this compound

-

Reaction Setup: To a solution of the imidazole derivative from the previous step (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.2 eq) at 0 °C under an inert atmosphere.

-

Reaction Conditions: Stir the mixture for 30 minutes at 0 °C, then add propargyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the final product by column chromatography and/or recrystallization to yield this compound.

Quantitative Data (Illustrative)

As no specific literature with experimental data for this compound synthesis was identified, the following table presents illustrative quantitative data that might be expected for such a synthesis, based on yields for similar reactions.

| Step | Reactant | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) (%) |

| 1 | 2',4'-dichloro-2-bromoacetophenone | (2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol | 10.0 | 7.8 | 78 | 95 |

| 2 | (2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | 7.8 | 6.9 | 88 | 90 (crude) |

| 3 | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole | 6.9 | 5.1 | 74 | 97 |

| 4 | 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole | This compound | 5.1 | 3.7 | 73 | >99 |

Conclusion

This technical guide provides a comprehensive overview of the chemical structure of this compound and a plausible, though hypothetical, synthetic route. The proposed synthesis is based on established chemical principles and reactions common in the preparation of other azole antifungal agents. The successful synthesis of this compound would require careful optimization of each step and rigorous purification and characterization of all intermediates and the final product. This document serves as a foundational resource for researchers interested in the synthesis and development of this compound and related antifungal compounds. Further investigation into patent literature, specifically from the originating pharmaceutical companies, may provide more explicit details on the manufacturing process.

References

An In-Depth Technical Guide to the Core Properties of Parconazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parconazole hydrochloride is an imidazole-based antifungal agent with a broad spectrum of activity. As with other azoles, its primary mechanism of action is the inhibition of fungal cytochrome P450-dependent 14-alpha demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1] The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell growth inhibition and death.[1] This technical guide provides a comprehensive overview of the core physicochemical and biological properties of this compound hydrochloride, intended to support research and development efforts in the field of antifungal therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient is fundamental to its development. The following table summarizes the key physicochemical data for this compound hydrochloride.

| Property | Value | Reference |

| IUPAC Name | 1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;hydrochloride | [1] |

| CAS Number | 62973-77-7 | [1] |

| Molecular Formula | C₁₇H₁₇Cl₃N₂O₃ | [1] |

| Molecular Weight | 403.7 g/mol | [1] |

| Melting Point | Not available in cited sources. | |

| Aqueous Solubility | Not available in cited sources. | |

| pKa | Not available in cited sources. |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound hydrochloride exerts its antifungal effect by targeting the fungal ergosterol biosynthesis pathway, a critical process for maintaining the structure and function of the fungal cell membrane. The specific target is the cytochrome P450 enzyme, 14-alpha demethylase, which is essential for the conversion of lanosterol to ergosterol.[1]

Ergosterol Biosynthesis Pathway and this compound's Site of Action

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the inhibitory action of this compound.

In Vitro Antifungal Activity

The in vitro efficacy of an antifungal agent is a primary indicator of its potential therapeutic value. Minimum Inhibitory Concentration (MIC) values are determined to quantify the potency of the compound against various fungal pathogens. While specific MIC data for this compound hydrochloride were not available in the searched literature, a standardized method for determining the MIC of antifungal agents is the broth microdilution assay as described by the Clinical and Laboratory Standards Institute (CLSI) document M27.[2][3][4][5]

Pharmacokinetics and Pharmacodynamics

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug, along with its pharmacodynamic properties, are critical for determining appropriate dosing regimens and predicting clinical efficacy. At present, specific pharmacokinetic and pharmacodynamic data for this compound hydrochloride are not available in the public domain.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Based on CLSI M27)

This protocol provides a standardized method for determining the MIC of antifungal agents against yeasts.

5.1.1. Materials

-

96-well U-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

This compound hydrochloride stock solution (e.g., in DMSO)

-

Fungal inoculum (adjusted to 0.5 McFarland standard)

-

Sterile saline

-

Spectrophotometer

-

Incubator (35°C)

5.1.2. Procedure

-

Preparation of Antifungal Dilutions:

-

Prepare serial twofold dilutions of this compound hydrochloride in RPMI-1640 medium in the microtiter plate. The final volume in each well should be 100 µL.

-

Include a drug-free well for a growth control and a medium-only well for a sterility control.

-

-

Inoculum Preparation:

-

From a fresh culture, suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

-

-

Inoculation:

-

Add 100 µL of the diluted fungal inoculum to each well (except the sterility control).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

-

Fungal Cytochrome P450 14-alpha Demethylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the target enzyme, 14-alpha demethylase. A common method involves using radiolabeled substrate and measuring the formation of the radiolabeled product.[6]

5.2.1. Materials

-

Fungal microsomes containing 14-alpha demethylase

-

[¹⁴C]-Lanosterol (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

This compound hydrochloride

-

Scintillation vials and scintillation fluid

-

Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system

5.2.2. Procedure

-

Reaction Mixture Preparation:

-

In a reaction tube, combine the fungal microsomes, NADPH regenerating system, and varying concentrations of this compound hydrochloride.

-

Include a control with no inhibitor.

-

-

Initiation of Reaction:

-

Add [¹⁴C]-Lanosterol to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Termination and Extraction:

-

Stop the reaction (e.g., by adding a strong base).

-

Extract the sterols using an organic solvent (e.g., hexane).

-

-

Analysis:

-

Separate the substrate ([¹⁴C]-Lanosterol) from the demethylated product by TLC or HPLC.

-

Quantify the amount of radioactivity in the product spot/peak using liquid scintillation counting.

-

-

Calculation:

-

Calculate the percentage of inhibition for each concentration of this compound hydrochloride and determine the IC₅₀ value.

-

Conclusion

This compound hydrochloride is a promising antifungal agent that targets a well-validated pathway in fungi. This guide provides a foundational understanding of its core properties. Further research is warranted to fully characterize its physicochemical properties, in vitro and in vivo efficacy, and its pharmacokinetic and pharmacodynamic profile to support its potential clinical development. The provided experimental protocols offer standardized methodologies for the continued investigation of this and other novel antifungal compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 3. researchgate.net [researchgate.net]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. scribd.com [scribd.com]

- 6. Cytochrome P-450-dependent 14 alpha-demethylation of lanosterol in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Parconazole

It appears that "Parconazole" is a fictional drug, as there is no publicly available scientific literature, clinical trial data, or regulatory information on a compound with this name. Therefore, it is not possible to provide an in-depth technical guide on its pharmacokinetics and pharmacodynamics.

To fulfill your request, please provide the name of a real drug. Once you provide a valid drug name, I can proceed to gather the necessary data and generate the comprehensive technical guide you have outlined, including:

-

Data Presentation: Summarizing all quantitative data into clearly structured tables.

-

Experimental Protocols: Providing detailed methodologies for all key experiments cited.

-

Mandatory Visualization: Creating diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to your specific formatting requirements.

I am ready to proceed as soon as you provide the name of an actual drug.

Parconazole: A Technical Guide to Predicted Solubility and Stability Characteristics

Disclaimer: Publicly available experimental data on the solubility and stability of Parconazole is limited. This guide provides a technical overview based on its predicted physicochemical properties and by drawing parallels with structurally and functionally related azole antifungal agents, namely Posaconazole and Fluconazole. The experimental protocols described herein are generalized methods standardly used for such determinations and should be adapted and validated specifically for this compound.

Introduction

This compound is an imidazole derivative with antifungal activity.[1] Like other azole antifungals, it is believed to act by inhibiting the cytochrome P450-dependent 14-alpha-demethylation of lanosterol, a crucial step in the synthesis of ergosterol.[1][2] Ergosterol is a vital component of the fungal cell membrane. Disruption of its synthesis alters membrane permeability, leading to the loss of essential intracellular components and inhibition of fungal growth.[1][2]

This technical guide summarizes the known physicochemical properties of this compound and provides a comprehensive overview of the expected solubility and stability characteristics based on data from related compounds. Detailed experimental protocols for determining these properties are also provided for researchers and drug development professionals.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are listed below. These are primarily computed properties obtained from publicly available chemical databases.

| Property | Value | Reference |

| IUPAC Name | 1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole | [1] |

| Molecular Formula | C₁₇H₁₆Cl₂N₂O₃ | [1] |

| Molecular Weight | 367.2 g/mol | [1] |

| XLogP3 | 3.2 | [1] |

Predicted Solubility Profile

Solubility in Aqueous and Organic Solvents (Based on Analogs)

The following tables summarize the solubility data for the related compounds Posaconazole and Fluconazole in various solvents. This information can serve as a guide for selecting appropriate solvent systems for this compound.

Table 1: Solubility of Posaconazole

| Solvent | Solubility | Reference |

| Aqueous (pH > 4) | < 1 µg/mL | [3] |

| Aqueous (pH 1) | ~790 µg/mL | [3] |

| 0.1 N HCl | 0.0053 mg/mL | [4] |

| DMSO | ~0.5 mg/mL | [5] |

| Dimethyl formamide | ~0.5 mg/mL | [5] |

| Methanol | High (used as a primary solvent in nano-sizing) | [6] |

Table 2: Solubility of Fluconazole

| Solvent | Solubility | Reference |

| Ethanol | ~20 mg/mL | [7][8] |

| DMSO | ~33 mg/mL | [7][8] |

| Dimethyl formamide | ~16 mg/mL | [7][8] |

| PBS (pH 7.2) | ~0.2 mg/mL | [7][8] |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of a compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate buffers at various pH values, ethanol, methanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the respective solvent under the specified conditions.

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Stability Profile

The stability of a drug substance is a critical factor in its development and formulation. Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods. While no specific stability data for this compound is published, studies on Posaconazole and Fluconazole provide insights into the potential stability characteristics of this class of compounds.

Stability Under Stress Conditions (Based on Analogs)

Forced degradation studies on related azole antifungals have shown susceptibility to certain stress conditions.

Table 3: Forced Degradation of Posaconazole and Fluconazole

| Stress Condition | Posaconazole Outcome | Fluconazole Outcome | Reference |

| Acid Hydrolysis (e.g., 0.1 M HCl) | Stable | Stable | [9][10] |

| Base Hydrolysis (e.g., 0.1 M NaOH) | Stable | Stable | [9][10] |

| Oxidation (e.g., 3% H₂O₂) | Degradation observed | Degradation observed | [9][10] |

| Thermal Degradation (e.g., 60-90°C) | Stable | Stable | [9][11] |

| Photodegradation (e.g., UV light) | Not specified | Degradation observed | [10] |

Experimental Protocol: Forced Degradation Study

This protocol describes a general procedure for conducting forced degradation studies.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M to 1 M NaOH) under similar conditions as acid hydrolysis.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution of the drug to elevated temperatures (e.g., 60-100°C).

-

Photodegradation: Expose a solution of the drug to UV and/or visible light in a photostability chamber.

-

-

Neutralization (for acid and base hydrolysis): After the stress period, neutralize the samples to prevent further degradation.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the intact drug from any degradation products.

-

Peak Purity and Mass Balance: Assess the purity of the main drug peak and calculate the mass balance to account for all degradation products.

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. An HPLC method is considered stability-indicating when it can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, excipients, and any other potential impurities.

General HPLC Method Parameters (Based on Analogs)

The following table provides typical HPLC conditions used for the analysis of related azole antifungals, which can serve as a starting point for developing a method for this compound.

Table 4: Typical HPLC Conditions for Azole Antifungals

| Parameter | Posaconazole | Fluconazole | Reference |

| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 | [9][11] |

| Mobile Phase | Methanol:Water (e.g., 75:25, v/v) | Acetonitrile:Phosphate Buffer | [9][11] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | [9][11] |

| Detection | UV at ~260 nm | UV at ~261 nm | [7][9] |

| Column Temp. | 25°C | Ambient or controlled | [9][11] |

Experimental Protocol: HPLC Method Development and Validation

Methodology:

-

Method Development:

-

Column and Mobile Phase Selection: Screen different reversed-phase columns (C8, C18) and mobile phase compositions (e.g., methanol/water, acetonitrile/water, with or without buffers) to achieve optimal separation of this compound from its degradation products (obtained from forced degradation studies).

-

Optimization: Fine-tune the mobile phase ratio, pH, flow rate, and column temperature to achieve good peak shape, resolution, and a reasonable run time.

-

-

Method Validation (according to ICH guidelines):

-

Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by recovery studies.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Caption: HPLC Method Development and Validation Workflow.

Conclusion

While specific experimental data for this compound is not widely available, this technical guide provides a framework for understanding its likely solubility and stability characteristics based on its chemical structure and by analogy to other well-characterized azole antifungals. The provided experimental protocols offer a starting point for researchers and drug development professionals to determine these critical properties for this compound. Any investigation into the properties of this compound should begin with the validation of these generalized methods for the specific compound.

References

- 1. This compound | C17H16Cl2N2O3 | CID 3047814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride | C17H17Cl3N2O3 | CID 3047813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. scielo.br [scielo.br]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. omicsonline.org [omicsonline.org]

- 11. gr.fagron.com [gr.fagron.com]

The Enigmatic Profile of Parconazole: An Inquiry into Its Discovery and Development

Despite its classification as a broad-spectrum imidazole antifungal agent, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of detailed information regarding the discovery, synthesis, and clinical development of Parconazole. While its existence and general mechanism of action are noted, the in-depth technical data required for a complete developmental history and profile are conspicuously absent.

This compound is identified as an imidazole derivative with antifungal properties.[1] Like other antifungals in its class, its mechanism of action is believed to involve the disruption of fungal cell membrane synthesis.[1] This is achieved through the inhibition of the cytochrome P450-dependent enzyme 14-alpha-demethylase, which is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1] The resulting depletion of ergosterol and accumulation of toxic sterol precursors compromises the integrity and function of the cell membrane, ultimately leading to the inhibition of fungal growth.[1]

The Azole Antifungal Signaling Pathway: A General Overview

To provide context for the likely mechanism of action of this compound, the well-established signaling pathway for azole antifungals is illustrated below. This pathway represents the common mechanism shared by imidazole and triazole antifungals.

Figure 1: Generalized Mechanism of Action for Azole Antifungals. This diagram illustrates how azole antifungals like this compound inhibit the enzyme Lanosterol 14α-demethylase (CYP51), preventing the conversion of lanosterol to ergosterol. This disruption of a key step in the ergosterol biosynthesis pathway leads to a loss of fungal cell membrane integrity and subsequent inhibition of fungal growth.

A Representative Experimental Workflow for Antifungal Drug Discovery

The discovery and development of a new antifungal agent typically follow a structured workflow, from initial screening to preclinical and clinical evaluation. The following diagram outlines a generalized experimental workflow that would be applicable to the development of a compound like this compound.

Figure 2: Generalized Antifungal Drug Development Workflow. This flowchart depicts the typical stages of antifungal drug discovery and development, from the initial synthesis of a compound through in vitro and in vivo preclinical testing to the multi-phase clinical trials required for regulatory approval.

Conclusion

While the chemical identity and general antifungal class of this compound are known, the absence of detailed public data on its development journey prevents the creation of a comprehensive technical guide. The information available is insufficient to populate tables with quantitative data, provide detailed experimental protocols, or create specific signaling pathway diagrams beyond the generalized azole mechanism. Researchers, scientists, and drug development professionals seeking in-depth information on this specific compound will find the current body of public knowledge limited. Further inquiry into historical or proprietary databases may be necessary to uncover a more complete picture of the discovery and development of this compound.

References

An In-depth Technical Guide to Parconazole: Classification, Chemical Profile, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parconazole is a broad-spectrum antifungal agent belonging to the imidazole class of azole antifungals. This technical guide provides a comprehensive overview of its chemical nature, mechanism of action, and the broader context of its therapeutic class. Due to a notable scarcity of publicly available, specific quantitative data and detailed experimental protocols for this compound, this document presents illustrative data and methodologies from closely related and well-characterized azole antifungals to provide a functional framework for research and development professionals.

Introduction to this compound

This compound is recognized as an imidazole derivative with antifungal properties.[1] Like other members of the azole family, it is designed to combat fungal infections by disrupting essential cellular processes in fungi. The azole antifungals are broadly classified into two main groups: imidazoles, which contain two nitrogen atoms in the azole ring, and triazoles, which contain three.[2] this compound falls into the imidazole category.

While the core mechanism of action is well-understood for the azole class, specific in-depth studies detailing the quantitative efficacy (e.g., MIC, IC50 values) and pharmacokinetic profile of this compound are not widely available in peer-reviewed literature. Therefore, this guide will also reference data from other well-studied azoles to provide a comprehensive understanding of the expected behavior and evaluation methods for a compound in this class.

Chemical Family and Properties

This compound is chemically identified as an imidazole derivative.[1] The fundamental structure of imidazole antifungals features a five-membered diazole ring. The specific chemical structure of this compound dictates its interaction with its molecular target and its overall pharmacological properties.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆Cl₂N₂O₃ |

| Molecular Weight | 367.2 g/mol [1] |

| IUPAC Name | 1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole[1] |

| CAS Number | 61400-59-7[1] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for this compound, consistent with other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The process unfolds as follows:

-

Targeting Lanosterol 14α-demethylase: this compound binds to the heme iron component of the cytochrome P450 enzyme lanosterol 14α-demethylase.

-

Inhibition of Ergosterol Synthesis: This binding action inhibits the demethylation of lanosterol, a precursor to ergosterol.

-

Disruption of Fungal Cell Membrane: The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols compromise the integrity and fluidity of the fungal cell membrane.

-

Fungistatic/Fungicidal Effect: This disruption of the cell membrane leads to altered permeability, leakage of essential intracellular components, and ultimately, the inhibition of fungal growth and replication.

Illustrative Quantitative Data for Azole Antifungals

Due to the lack of specific published data for this compound, the following tables provide examples of quantitative data for other well-characterized azole antifungals to illustrate the typical efficacy and pharmacokinetic parameters measured for this class of compounds.

Table 2: Illustrative In Vitro Activity (MIC µg/mL) of Representative Azole Antifungals

| Fungal Species | Fluconazole MIC Range | Posaconazole MIC Range |

| Candida albicans | 0.25 - 16[4] | 0.016 - 0.06[5] |

| Candida glabrata | 0.5 - >64 | 0.06 - 2[5] |

| Candida krusei | 4 - ≥64 | 0.12 - 0.5[5] |

| Aspergillus fumigatus | >100 | 0.125 - 1.0 |

| Cryptococcus neoformans | 0.5 - 16 | 0.063 - 0.25[2] |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.

Table 3: Illustrative Pharmacokinetic Parameters of Representative Azole Antifungals

| Parameter | Fluconazole | Posaconazole |

| Bioavailability | >90% | Variable (Increased with food) |

| Protein Binding | 11-12% | >98%[6] |

| Half-life | ~30 hours | 15-35 hours[6][7] |

| Metabolism | Minimally metabolized | Primarily via glucuronidation[6] |

| Excretion | >80% renal (unchanged) | Primarily fecal[8] |

Illustrative Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method, a standard protocol in antifungal susceptibility testing. This protocol is illustrative and would require optimization for this compound-specific studies.

Protocol: Broth Microdilution for Antifungal Susceptibility Testing (Based on CLSI M27)

-

Preparation of Antifungal Stock Solution:

-

Accurately weigh a sample of the antifungal powder (e.g., this compound).

-

Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

-

Preparation of Microdilution Plates:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

-

Include a positive control well (no antifungal agent) and a negative control well (medium only).

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared fungal suspension.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles) compared to the positive control well. This can be assessed visually or with a spectrophotometer.

-

Conclusion

This compound is classified as an imidazole antifungal agent that functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. While its mechanism of action is well-established within the context of the azole class, there is a significant lack of specific quantitative data and detailed experimental protocols for this compound in the public domain. The illustrative data and protocols provided in this guide, based on well-researched azole antifungals, offer a valuable framework for researchers and drug development professionals. Further dedicated studies on this compound are necessary to fully characterize its antifungal profile and clinical potential.

References

- 1. dermnetnz.org [dermnetnz.org]

- 2. mdpi.com [mdpi.com]

- 3. Population Pharmacokinetics of Posaconazole in Immune-Compromised Children and Assessment of Target Attainment in Invasive Fungal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic/pharmacodynamic profile of posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Spectrum of Parconazole: A Technical Guide

Disclaimer: Publicly available data on the in vitro antifungal spectrum of Parconazole is limited. This guide summarizes the known mechanistic information for this compound and provides a representative framework for its in vitro evaluation based on established methodologies for broad-spectrum azole antifungals. The quantitative data and specific experimental protocols are derived from studies on similar well-documented triazole agents and should be considered illustrative.

Introduction

This compound is an imidazole derivative with antifungal properties.[1] Like other azole antifungals, its primary mechanism of action is the disruption of fungal cell membrane synthesis.[1] This guide provides a comprehensive overview of the anticipated in vitro antifungal spectrum of this compound, detailed experimental protocols for its assessment, and a discussion of the relevant signaling pathways.

Mechanism of Action

This compound most likely functions by inhibiting the cytochrome P450-dependent enzyme 14 alpha-demethylase.[1] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2] The inhibition of this step in the ergosterol biosynthesis pathway leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol.[2] This disrupts the integrity and fluidity of the fungal cell membrane, altering its permeability and leading to the loss of essential intracellular components, which ultimately inhibits fungal growth.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the ergosterol biosynthesis pathway. The targeted inhibition of 14 alpha-demethylase disrupts the downstream production of ergosterol, a key component for fungal cell membrane integrity.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

In Vitro Antifungal Spectrum

While specific minimum inhibitory concentration (MIC) data for this compound is not widely available, a broad-spectrum activity against various yeasts and molds would be anticipated based on its mechanism of action. The following tables present illustrative MIC data for a broad-spectrum azole against common fungal pathogens, which serves as a template for what might be expected for this compound.

Activity against Candida Species

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ≤0.03 - >8 | 0.06 | 0.25 |

| Candida glabrata | ≤0.03 - >8 | 0.25 | 1 |

| Candida parapsilosis | ≤0.03 - >8 | 0.06 | 0.25 |

| Candida tropicalis | ≤0.03 - >8 | 0.06 | 0.25 |

| Candida krusei | ≤0.03 - >8 | 0.25 | 0.5 |

Note: This data is representative of a broad-spectrum azole and not specific to this compound.

Activity against Aspergillus Species and Other Molds

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | ≤0.03 - 2 | 0.25 | 0.5 |

| Aspergillus flavus | ≤0.03 - 1 | 0.25 | 0.5 |

| Aspergillus niger | ≤0.03 - 2 | 0.5 | 1 |

| Aspergillus terreus | ≤0.03 - 1 | 0.25 | 0.5 |

| Fusarium spp. | 0.25 - >8 | 4 | 8 |

| Zygomycetes | 0.06 - >8 | 1 | 4 |

Note: This data is representative of a broad-spectrum azole and not specific to this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro antifungal susceptibility testing.

Broth Microdilution Assay (CLSI M27/M38)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.

Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in 96-well microtiter plates.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, a suspension is prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL. For molds, a conidial suspension is prepared and adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. The final inoculum concentration in the microtiter plate should be between 0.5 x 10³ and 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ and 5 x 10⁴ CFU/mL for molds.

-

Inoculation: The prepared microtiter plates are inoculated with the fungal suspension.

-

Incubation: Plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

Time-Kill Assay

This assay provides information on the fungistatic versus fungicidal activity of an antifungal agent over time.

Workflow:

Caption: Workflow for the time-kill assay.

Detailed Steps:

-

Preparation: A standardized fungal inoculum is prepared in a broth medium.

-

Exposure: The antifungal agent is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control without the drug is also included.

-

Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

-

Quantification: The samples are serially diluted and plated on agar to determine the number of viable colony-forming units (CFU/mL).

-

Analysis: The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal, while a <3-log₁₀ reduction is considered fungistatic.[3]

Conclusion

This compound is an imidazole antifungal that likely exhibits a broad spectrum of activity through the inhibition of ergosterol biosynthesis. While specific in vitro susceptibility data is not extensively documented, standardized methodologies such as broth microdilution and time-kill assays are essential for characterizing its antifungal profile. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to evaluate the in vitro efficacy of this compound and similar antifungal compounds. Further studies are warranted to establish the precise in vitro spectrum and potency of this compound against a comprehensive panel of clinically relevant fungal pathogens.

References

- 1. This compound | C17H16Cl2N2O3 | CID 3047814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 3. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

Parconazole's Primary Target in Fungi: An In-depth Technical Guide to Lanosterol 14α-Demethylase (CYP51)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parconazole is a broad-spectrum imidazole antifungal agent. Like other azole antifungals, its primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway. This guide provides a detailed overview of this compound's target enzyme in fungi, lanosterol 14α-demethylase (CYP51), including its mechanism of action, comparative quantitative data of related compounds, and detailed experimental protocols for its study.

The Core Target: Lanosterol 14α-Demethylase (CYP51)

The primary molecular target of this compound and other azole antifungals in fungi is the enzyme lanosterol 14α-demethylase , a member of the cytochrome P450 superfamily, encoded by the ERG11 gene.[1][2][3] This enzyme plays a critical, rate-limiting step in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[4] Ergosterol is essential for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane.[3]

Mechanism of Action

This compound, through the nitrogen atom in its imidazole ring, binds to the heme iron cofactor located in the active site of CYP51.[5] This binding competitively inhibits the enzyme, preventing it from catalyzing the oxidative removal of the 14α-methyl group from its substrate, lanosterol.[4] The inhibition of CYP51 leads to a cascade of detrimental effects for the fungal cell:

-

Depletion of Ergosterol: The most direct consequence is the cessation of ergosterol production.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[6] These abnormal sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.

-

Altered Membrane Properties: The altered sterol composition leads to increased membrane permeability and fluidity, and disrupts the function of membrane-bound enzymes.

-

Inhibition of Fungal Growth: The culmination of these effects is the inhibition of fungal cell growth and proliferation, resulting in a fungistatic effect. In some cases, particularly against molds, this can lead to a fungicidal effect.[6]

Quantitative Data on Azole Antifungal Activity

| Antifungal Agent | IC50 (µM) against C. albicans CYP51 | Binding Affinity (Kd) (nM) against C. albicans CYP51 | Reference(s) |

| Fluconazole | 0.31 - 1.39 | 47 - 56 | [1][5][7] |

| Itraconazole | ~0.5 | 10 - 26 | [5][8] |

| Ketoconazole | ~0.5 | 10 - 26 | [5][8] |

| Voriconazole | 1.6 | ~2300 (human CYP51) | [1][8] |

| Posaconazole | Not explicitly stated, but a potent inhibitor | 81 | [9] |

Note: IC50 and Kd values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, and the specific fungal strain.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of fungal lanosterol 14α-demethylase.

CYP51 Reconstitution Assay for IC50 Determination

This assay measures the enzymatic activity of purified, recombinant CYP51 in the presence of an inhibitor.

Materials:

-

Purified recombinant fungal CYP51

-

Purified recombinant NADPH-cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

NADPH

-

Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Potassium phosphate buffer (pH 7.4)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

HPLC system with a UV detector

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, phospholipid vesicles, and CPR.

-

Enzyme Addition: Add the purified CYP51 to the reaction mixture and pre-incubate for 5 minutes at 37°C.

-

Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) to the reaction mixture. Include a solvent control (e.g., DMSO) without the inhibitor.

-

Substrate Addition: Initiate the reaction by adding lanosterol.

-

Initiation of Reaction: Start the enzymatic reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., ethanolic KOH).

-

Sterol Extraction: Extract the sterols from the reaction mixture using a non-polar solvent (e.g., hexane).

-

HPLC Analysis: Analyze the extracted sterols by HPLC to quantify the amount of product formed (14α-demethylated lanosterol) and the remaining substrate (lanosterol).

-

IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Spectrophotometric Azole Binding Assay (Type II Difference Spectra)

This method directly measures the binding of an azole antifungal to the heme iron of CYP51.

Materials:

-

Purified recombinant fungal CYP51

-

Potassium phosphate buffer (pH 7.4)

-

Glycerol

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Dual-beam spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a solution of purified CYP51 in the potassium phosphate buffer containing glycerol.

-

Spectrophotometer Setup: Use a dual-beam spectrophotometer with two matched cuvettes. Add the CYP51 solution to both the sample and reference cuvettes.

-

Baseline Correction: Record a baseline spectrum (e.g., from 350 to 500 nm).

-

Titration with Inhibitor: Add small, incremental amounts of the this compound solution to the sample cuvette. Add an equal volume of the solvent to the reference cuvette to correct for any solvent-induced spectral changes.

-

Spectral Recording: After each addition, mix gently and record the difference spectrum. The binding of the azole to the heme iron will produce a characteristic Type II difference spectrum with a peak around 425-430 nm and a trough around 390-410 nm.

-

Data Analysis: Plot the change in absorbance (peak to trough) against the concentration of the inhibitor. The data can be fitted to a binding isotherm (e.g., the Morrison equation for tight binding inhibitors) to determine the dissociation constant (Kd).[1]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action, inhibiting CYP51 and disrupting ergosterol synthesis.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 of this compound against CYP51.

References

- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Parconazole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties

Parconazole is a dichlorophenyl-substituted imidazole derivative. Its fundamental chemical attributes are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₁₆Cl₂N₂O₃ |

| Molecular Weight | 367.23 g/mol |

| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-4-[(prop-2-yn-1-yloxy)methyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole |

| CAS Number | 61400-59-7 |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. The primary target of this compound is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) essential for the biosynthesis of ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase by this compound leads to a cascade of downstream effects:

-

Depletion of Ergosterol: The fungal cell is unable to synthesize ergosterol, leading to its depletion in the cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol biosynthesis pathway results in the accumulation of methylated sterol precursors, such as lanosterol. These intermediates are incorporated into the fungal cell membrane, disrupting its normal structure and function.

-

Increased Membrane Permeability: The altered sterol composition leads to increased permeability of the fungal cell membrane, causing leakage of essential cellular components.

-

Inhibition of Fungal Growth: The culmination of these effects is the inhibition of fungal growth and proliferation, classifying azoles as primarily fungistatic agents.

The ergosterol biosynthesis pathway and the point of inhibition by azole antifungals are depicted in the following diagram.

Synthesis of Azole Antifungals: A General Overview

In Vitro Antifungal Activity

Quantitative in vitro antifungal susceptibility data, specifically Minimum Inhibitory Concentration (MIC) values, for this compound are not widely reported. However, to provide context for its potential efficacy, the following table summarizes the MIC ranges for several other clinically important azole antifungals against common fungal pathogens. It is anticipated that this compound would exhibit a spectrum of activity within the range of these related compounds.

| Antifungal Agent | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) |

| Fluconazole | 0.25 - 16 | 16 - >64 |

| Itraconazole | 0.015 - 1 | 0.12 - 4 |

| Voriconazole | 0.007 - 1 | 0.03 - 2 |

| Posaconazole | 0.008 - 1 | 0.03 - 1 |

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a generalized procedure for determining the MIC of an antifungal agent against yeast, based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.

Materials:

-

96-well U-bottom microtiter plates

-

RPMI-1640 medium buffered with MOPS

-

Antifungal agent stock solution (in DMSO)

-

Fungal inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Drug Dilution: Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium directly in the microtiter plate. The final concentration range should be appropriate to determine the MIC.

-

Inoculum Preparation: Culture the fungal strain on appropriate agar medium. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in each well of the microtiter plate.

-

Controls: Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against recombinant human lanosterol 14α-demethylase.

Materials:

-

Recombinant human CYP51 enzyme

-

NADPH-cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

Test compound (e.g., this compound)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADPH

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system for analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and CPR.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding lanosterol and NADPH.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the product formed (14-demethylated lanosterol).

-

IC₅₀ Determination: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This compound is a representative of the imidazole class of antifungal agents, targeting the essential ergosterol biosynthesis pathway in fungi. While specific data on its synthesis and a comprehensive profile of its antifungal activity are limited in publicly accessible literature, the information provided in this technical guide on its mechanism of action and relevant experimental methodologies offers a solid foundation for researchers and drug development professionals. The provided protocols for MIC determination and CYP51 inhibition assays can be adapted for the evaluation of this compound and other novel antifungal candidates. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Posaconazole Dosage in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals